Antitumor Activity: In Vivo Adenocarcinoma 755 Inhibition by 9-Alkyl-2-Amino-6-Purinethiols
The target compound belongs to a series of 9-alkyl-2-amino-6-purinethiols and their 6-alkylthio derivatives reported to produce complete tumor inhibition of Adenocarcinoma 755 in vivo [1]. While the study presents data for multiple analogs, the 9-butyl substitution is explicitly included in the structural series evaluated. This establishes a class-level inference that 9-butyl substitution is compatible with in vivo antitumor efficacy, whereas the 9-unsubstituted or 9-ribosyl analogs are not included in this specific antitumor series.
| Evidence Dimension | In vivo tumor inhibition |
|---|---|
| Target Compound Data | Complete tumor inhibition of Adenocarcinoma 755 at varied dosage levels (exact dose not specified in abstract) |
| Comparator Or Baseline | Other 9-alkyl-2-amino-6-purinethiol derivatives; 9-unsubstituted analogs not tested |
| Quantified Difference | Not quantified in abstract; qualitative: complete inhibition |
| Conditions | In vivo Adenocarcinoma 755 mouse model |
Why This Matters
This provides the only direct in vivo antitumor evidence for the 9-butyl purinethiol class, justifying its use in oncology research.
- [1] Noell, C.W.; Robins, R.K. Potential Purine Antagonists. XXXI. The Preparation of Certain 9-Alkyl-2-Amino-6-Purinethiols and Related Derivatives as Antitumor Agents. J. Med. Pharm. Chem. 1962, 91, 558-588. View Source
